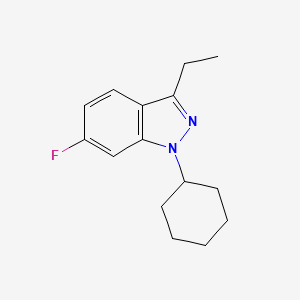

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

描述

Contextualization within Indazole Chemistry and Derivatives

To appreciate the scientific interest in 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, one must first understand the chemical family to which it belongs.

The journey of indazole chemistry began in the late 19th century. The first synthesis of the parent indazole ring system is credited to the Nobel laureate Emil Fischer in 1883. researchgate.netresearchgate.net Indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govwikipedia.org For many years following its discovery, research into indazole and its derivatives progressed steadily. However, it was the discovery of their diverse pharmacological activities in the mid-20th century that catalyzed a surge in scientific investigation. researchgate.netnih.gov This has led to the development of numerous synthetic methodologies and a deeper understanding of the structure-activity relationships that govern the bioactivity of these compounds. researchgate.netnih.gov

The indazole nucleus is widely regarded as a "privileged scaffold." researchgate.netresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of new drugs. The versatility of the indazole ring is demonstrated by its presence in a wide array of therapeutic agents with activities including anti-inflammatory, antitumor, anti-HIV, and antiemetic properties. nih.govnih.govbenthamdirect.com

The significance of this scaffold is underscored by the number of indazole-based drugs that have reached the market. researchgate.net These compounds often feature substitutions on the indazole ring system, which fine-tune their biological activity.

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Benzydamine | A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic properties. wikipedia.org |

| Granisetron | A 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting, often following chemotherapy. researchgate.netpnrjournal.com |

| Axitinib | A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma (kidney cancer). researchgate.netpnrjournal.com |

| Pazopanib | A multi-targeted tyrosine kinase inhibitor used for treating renal cell carcinoma and soft tissue sarcoma. nih.govpnrjournal.com |

| Entrectinib | A tyrosine kinase inhibitor for treating ROS-1 positive non-small cell lung cancer. pnrjournal.com |

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry. researchgate.netmdpi.com Statistical analyses of approved pharmaceuticals reveal that a significant majority contain heterocyclic rings, with nitrogen-based heterocycles being particularly prevalent. semanticscholar.orgrsc.orgnih.gov More than 85% of all biologically active compounds are reported to be heterocyclic. rsc.org This prevalence is due to several key factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological macromolecules like proteins and nucleic acids. mdpi.comnih.gov Furthermore, these ring systems are often metabolically stable and can serve as rigid scaffolds to hold functional groups in the precise three-dimensional orientation required for biological activity. They are integral components of many natural products, including alkaloids, vitamins, and hormones, as well as a vast number of synthetic drugs. mdpi.comnih.gov

Significance of this compound in Academic Research

While broad-spectrum research into indazoles is well-established, the specific compound this compound represents a targeted area of investigation. Its structure is a deliberate combination of moieties, each chosen for its potential to confer desirable chemical and biological properties.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉FN₂ |

| Molecular Weight | 246.32 g/mol |

| CAS Number | 224048-17-3 chemicalbook.com |

The primary goal of synthesizing and studying substituted indazole derivatives is the discovery of novel lead compounds for drug development. researchgate.netnih.gov The indazole core provides a foundational structure with known biological relevance, and the appended substituents are used to modulate its properties.

Fluorine Substitution: The fluorine atom at the 6-position is a common feature in modern medicinal chemistry. Its high electronegativity can alter the electronic properties of the ring system, potentially enhancing binding affinity to target proteins. It can also block sites of metabolic degradation, thereby improving the pharmacokinetic profile of the compound.

N-1 Cyclohexyl Group: The bulky, lipophilic cyclohexyl group at the N-1 position significantly influences the molecule's solubility and ability to cross cell membranes. It also introduces specific steric properties that can dictate how the molecule fits into a receptor's binding pocket.

By systematically altering these substituents, researchers can explore a vast chemical space to identify compounds with enhanced potency, selectivity, or improved drug-like properties. nih.gov

Despite significant progress, challenges and knowledge gaps persist in the field of indazole chemistry.

Mechanism of Action: While many indazole derivatives exhibit potent biological effects, their precise molecular mechanisms of action are not always fully understood. benthamdirect.com Further research is needed to identify and validate the specific cellular targets through which these compounds exert their therapeutic effects.

Comparative Research: Compared to closely related bioisosteres like indole (B1671886) and benzimidazole, the indazole scaffold is less common in natural products. nih.gov This relative scarcity in nature may have contributed to a comparative lack of the most current and comprehensive reports on its chemistry and biological applications, presenting an opportunity for further fundamental research. nih.gov

The investigation of specific molecules like this compound is crucial for addressing these gaps, providing valuable data points that contribute to a more complete understanding of this important class of heterocyclic compounds.

Potential Academic Contributions of Studying this compound

The academic value of studying this compound lies primarily in its potential contributions to medicinal chemistry and pharmacology, particularly in the exploration of new therapeutic targets and drug candidates.

Exploring Novel Biological Activities: The versatility of the indazole nucleus means that its derivatives are active against a wide range of biological targets beyond kinases. Academic investigations into variously substituted indazoles have revealed potent activities against diverse targets, including:

Bcr-Abl: Researchers have synthesized 1H-indazol-3-amine derivatives that are potent inhibitors of both the wild-type and the T315I mutant of the Bcr-Abl protein, a key target in chronic myeloid leukemia. nih.gov

CRAF: Novel 3-carboxamido-2H-indazole-6-arylamide derivatives have been reported as selective inhibitors of CRAF kinase, showing antiproliferative activity in melanoma cell lines. nih.gov

Antimicrobial and Antiparasitic Targets: Studies on other complex indazole derivatives have demonstrated their potential as antileishmanial agents, showing inhibitory activity against various Leishmania species. nih.gov This suggests that the scaffold could be a valuable starting point for developing treatments for infectious diseases.

By synthesizing and evaluating compounds like this compound, researchers can screen for a wide array of biological effects. Such screening campaigns are fundamental to academic drug discovery, often leading to the identification of novel "hits" and unexplored therapeutic pathways. The specific structural features of this compound—the N-1 cyclohexyl group for steric bulk and hydrophobicity, the C-3 ethyl group, and the electron-withdrawing fluorine at C-6—provide a unique chemical tool to explore these potential applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclohexyl-3-ethyl-6-fluoroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCMOJDLYLBPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=C1C=CC(=C2)F)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431973 | |

| Record name | 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224048-17-3 | |

| Record name | 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclohexyl 3 Ethyl 6 Fluoro 1h Indazole and Its Analogs

General Overview of Indazole Core Synthesis Approaches

The indazole ring, a bicyclic aromatic heterocycle, can be formed through several fundamental reaction types. These methods often involve the formation of a crucial N-N bond and subsequent cyclization to create the pyrazole (B372694) ring fused to a benzene (B151609) ring.

Cyclization reactions are the cornerstone of indazole synthesis. A variety of strategies have been developed to construct the core indazole ring system from appropriately substituted aromatic precursors.

[3+2] Cycloaddition Reactions: A versatile method for forming the indazole ring involves the [3+2] cycloaddition of benzynes with diazo compounds. orgsyn.org In this approach, an o-silylaryl triflate serves as a benzyne (B1209423) precursor, which reacts with a diazo compound in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.orgorganic-chemistry.org The reaction initially forms a 3H-indazole, which may rearrange to the more stable 1H-indazole tautomer. orgsyn.org

Intramolecular N-N Bond Formation: Another common strategy is the reductive cyclization of o-nitroaryl compounds. The Cadogan reaction, for instance, utilizes trivalent phosphorus reagents to deoxygenate an o-nitro group, which then facilitates cyclization. researchgate.net Similarly, reductive cyclization of o-nitrobenzylidene amines can yield 2-aryl-2H-indazoles. organic-chemistry.org An alternative involves the oxidative cyclization of 2-aminomethyl-phenylamines to form the N-N bond, providing access to various indazole tautomers. organic-chemistry.orgorganic-chemistry.org

Ullmann-Type Reactions: Intramolecular Ullmann-type reactions provide a pathway to 1H-indazoles from precursors like o-halobenzaldehyde hydrazones. thieme-connect.com This copper-mediated cyclization is particularly useful for creating densely functionalized indazoles and can be a key step in scalable synthetic routes. thieme-connect.com

The table below summarizes some key cyclization strategies for indazole synthesis.

| Reaction Type | Key Precursors | Typical Reagents | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | o-(Trimethylsilyl)aryl triflates, Diazo compounds | CsF or TBAF | orgsyn.orgorganic-chemistry.org |

| Cadogan Reductive Cyclization | o-Nitroaryl imines | Trivalent phosphorus reagents (e.g., P(OEt)₃) | researchgate.net |

| Intramolecular Ullmann Reaction | o-Halobenzaldehyde hydrazones | Copper catalyst, Base | thieme-connect.com |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | Oxidizing agent | organic-chemistry.orgorganic-chemistry.org |

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency, selectivity, and functional group tolerance. nitk.ac.inresearchgate.netnih.govbohrium.com These methods often proceed via C-H bond activation and annulation sequences.

Palladium Catalysis: Palladium catalysts are widely used for intramolecular amination of aryl halides to form the indazole ring. samipubco.com For example, 2-aryl-2H-indazoles can be synthesized from N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org Palladium-catalyzed C-H functionalization has also been employed in the acylation of azobenzenes, which can be precursors to indazole derivatives. organic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions are prevalent in indazole synthesis. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, can efficiently produce 2H-indazoles. organic-chemistry.org Copper is also crucial for the intramolecular Ullmann reaction to form the indazole core. thieme-connect.com

Rhodium and Cobalt Catalysis: Rhodium(III) catalysts, often in conjunction with copper(II) co-catalysts, enable the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular annulation of benzimidates and nitrosobenzenes. nih.gov Cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes via a C-H functionalization/addition/cyclization cascade. nih.gov

The following table provides an overview of transition-metal systems used in indazole synthesis.

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium (Pd) | Intramolecular Amination / C-H Functionalization | N-Aryl-N-(o-bromobenzyl)hydrazines / Azobenzenes | organic-chemistry.org |

| Copper (Cu) | Three-Component Reaction / Ullmann Cyclization | 2-Bromobenzaldehydes, Amines, Sodium Azide | organic-chemistry.orgthieme-connect.com |

| Rhodium (Rh) | C-H Activation / Annulation | Ethyl benzimidates, Nitrosobenzenes | nih.gov |

| Cobalt (Co) | C-H Functionalization / Cyclization Cascade | Azobenzenes, Aldehydes | nih.gov |

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including indazoles, to develop more sustainable and environmentally benign processes. rsc.org

Key green approaches include:

Catalyst-Free or Metal-Free Reactions: Some methods avoid heavy metal catalysts. For example, a visible-light-induced, metal-free deoxygenative cyclization of o-carbonyl azobenzene (B91143) has been developed for the clean synthesis of 2H-indazoles. rsc.org

Use of Green Catalysts and Solvents: Natural, biodegradable catalysts, such as lemon peel powder, have been used to synthesize 1H-indazoles under ultrasound irradiation. researchgate.net The use of greener solvents like polyethylene (B3416737) glycol (PEG) or conducting reactions under solvent-free "grinding" conditions with mild catalysts like ammonium (B1175870) chloride also represents a move toward more sustainable synthesis. organic-chemistry.orgsamipubco.com

Energy-Efficient Methods: The use of microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgresearchgate.net

Targeted Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

The synthesis of the specifically substituted compound this compound requires a multi-step approach that combines the formation of the core ring with the regioselective introduction of the substituents.

A logical retrosynthetic analysis of the target molecule involves disconnecting the substituents from the core ring. The most common disconnections are the N1-cyclohexyl and C3-ethyl bonds.

Disconnection Strategy 1 (Post-Cyclization Functionalization): The primary disconnection is at the N1-C(cyclohexyl) bond, leading back to 3-ethyl-6-fluoro-1H-indazole and a cyclohexyl halide. A further disconnection at the C3-C(ethyl) bond would lead to 6-fluoro-1H-indazole. This suggests a synthetic pathway where the 6-fluoro-1H-indazole core is first synthesized and then sequentially alkylated at the C3 and N1 positions. Regioselectivity is a key challenge in the N1-alkylation step. nih.gov

Disconnection Strategy 2 (Pre-Cyclization Assembly): An alternative strategy involves disconnecting the indazole ring itself. This could involve a cyclization reaction between a fluorinated aromatic precursor, such as a derivative of 2-bromo-4-fluorobenzaldehyde, and cyclohexylhydrazine (B1595531) to install the N1-substituent regioselectively from the start. The ethyl group at C3 could then be introduced before or after the cyclization.

A plausible forward synthesis based on the retrosynthetic analysis involves a step-by-step construction.

Preparation of 6-Fluoro-1H-indazole: The synthesis typically begins with a suitable fluorinated benzene derivative. For example, a precursor like 2-fluoro-4-nitrobenzaldehyde (B122873) can be used. The key cyclization step involves reacting this precursor with hydrazine (B178648) to form the 6-fluoro-1H-indazole core.

Introduction of the C3-Ethyl Group: The ethyl group at the C3 position can be introduced through various methods. One approach involves the reaction of the 6-fluoro-1H-indazole with an appropriate ethylating agent.

Introduction of the N1-Cyclohexyl Group: The final step is the N-alkylation of the 3-ethyl-6-fluoro-1H-indazole intermediate with a cyclohexyl halide (e.g., cyclohexyl bromide) or a cyclohexyl tosylate. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.gov Careful selection of the base and solvent system is crucial to ensure high regioselectivity for the N1 position over the N2 position. nih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various indazoles. nih.gov

Purification of the final product is generally accomplished through column chromatography or recrystallization.

Specific Reaction Pathways for Constructing this compound Scaffold

The creation of the this compound framework can be accomplished through several synthetic routes. These methods primarily focus on the formation of the pyrazole ring fused to the fluorinated benzene moiety.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for synthesizing substituted indazoles. masterorganicchemistry.comnih.gov In the context of this compound, SNAr is particularly useful for attaching the cyclohexyl group to the indazole nitrogen. A common pathway involves reacting a pre-formed 6-fluoro-1H-indazole derivative with a cyclohexyl halide.

The reaction typically proceeds by deprotonating the indazole nitrogen with a base, creating a nucleophilic indazolide anion. This anion then attacks the electrophilic cyclohexyl compound. masterorganicchemistry.com The choice of base and solvent is crucial for maximizing yield and minimizing unwanted side reactions. A plausible synthesis could commence with a fluorinated aromatic precursor, such as a derivative of 2-fluoro-4-nitrobenzaldehyde, which undergoes cyclization to form the indazole core. Subsequent N-alkylation with a cyclohexyl halide, facilitated by a base like potassium carbonate in a polar aprotic solvent such as DMF, would then yield the final product. nih.gov The presence of electron-withdrawing groups, like the fluorine atom, on the aromatic ring can accelerate the rate of nucleophilic aromatic substitution. masterorganicchemistry.comacgpubs.org

C-H Functionalization Approaches

Modern synthetic chemistry increasingly utilizes C-H functionalization for its efficiency and atom economy in building complex molecules. nih.govrsc.org For the synthesis of this compound, C-H functionalization offers direct routes to introduce the ethyl or cyclohexyl groups.

For example, a 1-cyclohexyl-6-fluoro-1H-indazole intermediate could undergo a palladium-catalyzed C-H functionalization at the C3 position to introduce the ethyl group. acs.org This method circumvents the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation and annulation sequences have emerged as powerful tools for the one-step construction of functionalized indazole derivatives. mdpi.com Various transition metals, including rhodium and cobalt, have been employed to catalyze the synthesis of indazoles through C-H bond functionalization cascades. nih.govnih.gov

Optimization of Synthetic Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is critical for developing a scalable and efficient synthesis of this compound. Key parameters for optimization include the choice of solvent, temperature, reaction duration, and the specific reagents and catalysts used.

For the N-alkylation step via SNAr, a systematic evaluation of different bases, solvents, and cyclohexylating agents is necessary to maximize the yield of the desired N1-cyclohexyl isomer. The following table outlines potential variables and their anticipated effects on the reaction.

| Parameter | Variation | Expected Impact on Yield and Selectivity |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases can increase reaction rates but may also promote the formation of byproducts. Weaker bases might necessitate higher temperatures. beilstein-journals.org |

| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvents are generally favored for SNAr reactions as they effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the indazolide anion. nih.gov |

| Temperature | Room Temperature to 100 °C | Elevated temperatures can accelerate the reaction but may also lead to decomposition or the formation of undesired byproducts. |

| Leaving Group (on cyclohexyl electrophile) | I, Br, Cl, OTs | The reactivity of the electrophile is influenced by the leaving group, with iodide typically being the most reactive. |

Regioselective Synthesis of this compound Derivatives

A significant hurdle in the synthesis of N-substituted indazoles is controlling the regioselectivity of the substitution, as alkylation can occur at either the N1 or N2 position of the indazole ring. beilstein-journals.orgbeilstein-journals.org

Control of N-Substitution Regioisomers

The formation of N1 and N2 regioisomers is a common challenge in indazole alkylation. beilstein-journals.org The ratio of these isomers is dependent on several factors, including the substituents on the indazole ring, the alkylating agent, the solvent, and the base used. nih.gov For the synthesis of this compound, achieving a high yield of the N1 isomer is paramount. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info

Influence of Steric and Electronic Factors on Regioselectivity

The regiochemical outcome of N-alkylation of indazoles is determined by a combination of steric and electronic effects. nih.govresearchgate.net

Steric Factors: The steric bulk of the substituent at the C3 position can significantly impact the N1/N2 ratio. A larger group at C3, such as an ethyl group, will sterically hinder the approach of the bulky cyclohexyl group to the N2 position, thus favoring substitution at the N1 position. nih.govbeilstein-journals.org Similarly, bulkier alkylating agents also tend to favor substitution at the less sterically hindered N1 nitrogen.

Electronic Factors: The electronic properties of the substituents on the indazole ring also play a crucial role. The electron-withdrawing nature of the fluorine atom at the C6 position can influence the electron density at both the N1 and N2 positions, which in turn affects their relative nucleophilicity. nih.gov Studies have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving N1-selective indazole alkylation. beilstein-journals.orgnih.gov

The following table summarizes the anticipated influence of various factors on the regioselectivity of the N-cyclohexylation of 3-ethyl-6-fluoro-1H-indazole.

| Factor | Condition | Expected Predominant Isomer | Rationale |

| Steric Hindrance at C3 | Bulky substituent (e.g., ethyl) | N1 | Steric hindrance impedes the approach of the cyclohexyl group to the N2 position. nih.govbeilstein-journals.org |

| Bulky Alkylating Agent | Cyclohexyl group | N1 | The large size of the cyclohexyl group favors reaction at the less sterically crowded N1 nitrogen. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF) | N1 | These solvents can favor the formation of the thermodynamically more stable N1 isomer. d-nb.info |

| Counterion | Large cations (e.g., Cs⁺) | N1 | Larger cations can coordinate with the indazole anion and direct the alkylating agent towards the N1 position. beilstein-journals.org |

Chemical Reactivity and Derivatization of the 1 Cyclohexyl 3 Ethyl 6 Fluoro 1h Indazole Scaffold

Reaction Mechanisms and Pathways of Indazole Derivatives

The reactivity of the indazole ring is complex, with several positions available for electrophilic or nucleophilic attack. The N-alkylation of indazoles, for instance, can result in a mixture of N1 and N2 isomers, with the ratio often influenced by steric and electronic effects of substituents on the ring. rsc.org For 3-substituted indazoles, N1-alkylation typically predominates. rsc.org

Functionalization reactions on the indazole core can proceed through various mechanisms:

Electrophilic Aromatic Substitution: Reactions like nitration and halogenation occur on the benzene (B151609) portion of the indazole. The directing effects of existing substituents, including the fluorine at C6, are crucial in determining the regioselectivity of these reactions.

Metal-Catalyzed Cross-Coupling: Positions C3, and others on the benzene ring (C4, C5, C6, C7), can be functionalized via reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. This typically requires prior conversion of a C-H bond to a C-Halogen or C-Boron bond. chim.itnih.govresearchgate.net

Deprotonation/Metalation: A proton can be abstracted from the C3 position of N-protected indazoles using a strong base, creating a nucleophilic center that can react with various electrophiles. chim.it

Radical Reactions: Direct C-H functionalization can also be achieved through radical pathways, for example, in the alkylation and acylation of 2H-indazoles using radical reservoirs. rsc.orgresearchgate.net

The fluorine atom at the C6 position of 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole makes the aromatic ring electron-deficient, which can influence the pathways of these reactions. For example, it can affect the rates and regioselectivity of electrophilic substitutions and modulate the reactivity of adjacent positions.

Functionalization Strategies for this compound

Alkylation and acylation are fundamental strategies for modifying the indazole scaffold. While N-alkylation with the cyclohexyl group is already established in the title compound, further C-alkylation or C-acylation can introduce diverse functional groups.

Alkylation: The C3 position of N1-protected indazoles can be alkylated following a regioselective C3-zincation using reagents like TMP₂Zn, followed by a Negishi coupling. chim.it Direct radical alkylation has also been demonstrated for 2H-indazoles, offering a potential, though mechanistically different, route for introducing alkyl groups. rsc.org

Acylation: Friedel-Crafts acylation is a classic method for introducing acyl groups onto an aromatic ring. masterorganicchemistry.com In the context of the 6-fluoroindazole ring, the directing effects of the fused pyrazole (B372694) ring and the fluorine atom would govern the position of acylation. A more common and regioselective method for C3-acylation involves the reaction of 3-haloindazoles with acylating agents under palladium catalysis. chim.it Direct radical acylation has also been developed for 2H-indazoles. rsc.org

The general mechanism for a Friedel-Crafts acylation involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution. masterorganicchemistry.com

Table 1: Examples of Alkylation and Acylation on the Indazole Core This table presents generalized reactions on the indazole scaffold, which are applicable principles for the functionalization of this compound.

| Reaction Type | Position | Reagents/Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Alkylation | C3 | 1. TMP₂Zn 2. R-X, Pd catalyst | 3-Alkyl-1H-indazole | chim.it |

| Acylation | C3 | RCOCl, Pd catalyst | 3-Acyl-1H-indazole | chim.it |

| Radical Alkylation | C3 | Hantzsch Esters, Ag(I)/Na₂S₂O₈ | 3-Alkyl-2H-indazole | rsc.org |

Halogenation provides a crucial handle for subsequent cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other complex moieties. chim.it

Halogenation: The C3 position of N-unsubstituted indazoles can be readily iodinated or brominated. chim.it For instance, treatment with iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF effectively installs an iodine atom at C3. chim.it Bromination can be achieved with reagents like N-bromosuccinimide (NBS). Direct C7-bromination of 4-substituted 1H-indazoles has also been reported. nih.gov Given the 6-fluoro substituent, halogenation on the benzene ring of the target compound would occur at positions C4, C5, or C7, guided by the combined electronic effects of the substituents.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is extensively used for the C-C bond formation on indazole rings. researchgate.netmdpi.comresearchgate.net A 3-iodo or 3-bromo-indazole derivative can be coupled with a wide range of aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base. researchgate.netresearchgate.net The efficiency of these couplings can be influenced by the choice of catalyst, solvent, and the electronic nature of the coupling partners. researchgate.netmdpi.com For example, N-protected 3-iodoindazoles have been shown to be more reactive than their N-free counterparts in Suzuki couplings. researchgate.net

Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions on Indazoles

| Starting Material | Coupling Partner | Catalyst/Base | Product | Ref. |

|---|---|---|---|---|

| 3-Iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ / NaHCO₃ | 3-Aryl-1H-indazole | researchgate.net |

| N-Boc-3-iodo-1H-indazole | (4-methoxycarbonyl)phenylboronic acid | PdCl₂(dppf) / K₂CO₃ | N-Boc-3-aryl-1H-indazole | mdpi.com |

Cycloaddition reactions, such as the [4+2] Diels-Alder reaction, are powerful tools for constructing complex cyclic systems. libretexts.org In these reactions, a conjugated system (the diene) reacts with a π-system (the dienophile) in a concerted fashion. libretexts.org The feasibility and outcome of these reactions are governed by frontier molecular orbital (FMO) theory. youtube.com

While the benzene portion of the indazole ring is generally not reactive as a diene in standard Diels-Alder reactions due to its aromaticity, cycloadditions involving substituents on the indazole ring or the pyrazole ring acting as a dipolarophile are known. For instance, novel cycloadditions can occur where a substituent on a heterocyclic ring participates in a reaction with another part of the molecule or an external dipolarophile. core.ac.uk The specific application of cycloaddition directly to the this compound core is not widely reported, but derivatization to introduce diene or dienophilic functionalities could open pathways for such transformations. For a reaction to be favorable under thermal conditions, it typically requires the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com

Structure-Reactivity Relationships within this compound Analogs

The relationship between the structure of indazole derivatives and their chemical reactivity or biological activity is a key area of research. nih.govelsevierpure.comnih.gov

Influence of N1-Substituent: The N1-cyclohexyl group in the title compound provides significant steric hindrance around the N1 and C7 positions. This can direct incoming reagents to other, more accessible positions. It also increases the lipophilicity of the molecule.

Influence of C3-Substituent: The nature of the substituent at the C3 position significantly impacts the molecule's properties. In a study on indazole-3-carboxamides, the specific regiochemistry of the amide linker at C3 was found to be critical for biological activity, with the 3-carboxamide being active while its reverse isomer was inactive. nih.gov This highlights the importance of the precise orientation of functional groups at this position.

Influence of Benzene Ring Substituents: The electron-withdrawing fluorine atom at C6 deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr). The position of other substituents on the benzene ring also plays a crucial role. Studies on 1,3-disubstituted indazoles have shown that the nature and substitution pattern of groups on the indazole skeleton are crucial for their biological function. elsevierpure.com For example, in a series of pyrimido[1,2-b]indazoles, the reaction to form the fused ring system proceeded smoothly regardless of whether a weak electron-withdrawing group like a halogen or a strong electron-withdrawing group was present on the indazole ring. acs.orgacs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Indazole Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectra offer fundamental insights into the molecular structure.

¹H NMR: The proton NMR spectrum of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole would exhibit distinct signals corresponding to the protons of the cyclohexyl, ethyl, and indazole moieties. The protons on the indazole ring are expected to resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The fluorine substitution at the 6-position will influence the chemical shifts and coupling constants of the adjacent aromatic protons. The protons of the cyclohexyl and ethyl groups will appear in the aliphatic region (δ 1.0-5.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms. The spectrum would show signals for the sp² carbons of the indazole ring in the range of δ 110-150 ppm. The carbons of the cyclohexyl and ethyl substituents would be observed in the upfield region.

¹⁹F NMR: Fluorine-19 NMR is a valuable tool for compounds containing fluorine. A single resonance would be expected for the fluorine atom at the C-6 position of the indazole ring, and its chemical shift would be indicative of the electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Indazole-H7 | 7.80 - 7.90 (d) | 120.0 - 122.0 |

| Indazole-H5 | 7.20 - 7.30 (dd) | 118.0 - 120.0 |

| Indazole-H4 | 7.00 - 7.10 (dd) | 110.0 - 112.0 |

| Cyclohexyl-H1' | 4.20 - 4.40 (m) | 55.0 - 60.0 |

| Ethyl-CH₂ | 2.90 - 3.10 (q) | 20.0 - 25.0 |

| Cyclohexyl-CH₂ | 1.20 - 2.20 (m) | 25.0 - 35.0 |

| Ethyl-CH₃ | 1.30 - 1.50 (t) | 12.0 - 15.0 |

| Indazole-C3 | - | 145.0 - 148.0 |

| Indazole-C3a | - | 140.0 - 142.0 |

| Indazole-C7a | - | 125.0 - 128.0 |

| Indazole-C6 | - | 158.0 - 162.0 (d, ¹JCF) |

Note: The chemical shifts are predicted values and may vary in experimental conditions. The multiplicity is indicated as d (doublet), dd (doublet of doublets), t (triplet), q (quartet), and m (multiplet).

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the protons of the ethyl group (CH₂ and CH₃) and within the cyclohexyl ring spin system. It would also help in assigning the coupled aromatic protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, correlations between the ethyl protons and the C-3 carbon of the indazole ring, and between the cyclohexyl protons and the N-1 nitrogen (and adjacent carbons), would confirm the substitution pattern.

Mass Spectrometry (MS) in Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, which can be used to confirm the molecular formula C₁₅H₁₉FN₂. The expected monoisotopic mass is 246.1532 g/mol . epa.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₅H₂₀FN₂⁺ | 247.1605 | (Experimental) |

Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the ethyl group (M-29) or the cyclohexyl group (M-83).

Vibrational Spectroscopy (Infrared Spectroscopy, IR) for Molecular Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | **Frequency (cm⁻¹) ** |

| C-H stretching (aromatic) | 3050 - 3150 |

| C-H stretching (aliphatic) | 2850 - 2960 |

| C=N stretching (indazole) | 1610 - 1640 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-F stretching | 1100 - 1250 |

| C-N stretching | 1250 - 1350 |

The spectrum provides a unique "fingerprint" for the molecule, which can be used for identification and quality control.

Other Chromatographic and Spectroscopic Methods (e.g., UV-Vis Spectroscopy, HPLC)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indazole ring system is a chromophore that is expected to absorb UV radiation. The spectrum would likely show absorption maxima characteristic of the substituted indazole core.

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid), would be suitable for analyzing this compound. The retention time and peak purity, as determined by a diode-array detector, would be key parameters for quality assessment.

Computational and Theoretical Studies of 1 Cyclohexyl 3 Ethyl 6 Fluoro 1h Indazole

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational cost. DFT methods are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, DFT calculations would reveal key structural parameters.

Table 1: Representative Geometric Parameters from DFT Calculations for a Substituted Indazole Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.37 | - | - |

| N2-C3 | 1.33 | - | - |

| C3-C3a | 1.45 | - | - |

| C6-F | 1.36 | - | - |

| N1-N2-C3 | - | 110.5 | - |

| N2-C3-C3a | - | 108.2 | - |

| C(cyclohexyl)-N1-N2-C3 | - | - | Variable |

Note: The data in this table is illustrative and based on general findings for substituted indazole derivatives from computational studies. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and intramolecular interactions within a molecule. uni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding patterns, such as lone pairs and bonds. uni-muenchen.de For this compound, NBO analysis can quantify the delocalization of electron density and the stability arising from hyperconjugative interactions.

NBO analysis on similar heterocyclic systems often reveals significant delocalization of the nitrogen lone pairs into the aromatic system. researchgate.net The fluorine atom at the C6 position, being highly electronegative, would induce a negative charge on itself and influence the charge distribution across the indazole ring. The interaction between the filled orbitals of the substituents and the empty orbitals of the ring system can be quantified, providing insights into the molecule's electronic stability.

Table 2: Illustrative NBO Analysis Data for a Fluoro-Substituted Indazole Analog

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(N2-C3) | ~5-10 |

| LP(1) N2 | π(C3a-C7a) | ~15-25 |

| π(C5-C6) | π(C3a-C7a) | ~10-20 |

| σ(C6-F) | σ(C5-C6) | ~2-5 |

Note: This table presents hypothetical stabilization energies based on typical NBO analyses of related aromatic and heterocyclic compounds. LP denotes a lone pair, and π and σ* represent anti-bonding orbitals.*

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is likely to be distributed over the electron-rich indazole ring, while the LUMO would also be located on the aromatic system. The electron-withdrawing nature of the fluorine atom would be expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for a Substituted Indazole Analog

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These energy values are representative of what might be expected for a substituted indazole and are based on general computational chemistry literature. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of flexible molecules like this compound. These simulations are particularly useful for understanding the flexibility of the cyclohexyl and ethyl substituents and their interactions with the indazole core.

MD simulations can reveal the preferred orientations of the cyclohexyl and ethyl groups and the energetic barriers between different conformations. In a biological context, MD simulations are invaluable for studying the interaction of the molecule with a protein target, showing how the ligand binds and the stability of the resulting complex. nih.gov For instance, simulations could show the cyclohexyl group fitting into a hydrophobic pocket of a receptor, while the fluoro-substituted indazole ring engages in specific polar interactions.

In Silico Modeling for Chemical Behavior Prediction

In silico modeling encompasses a broad range of computational techniques used to predict the chemical and biological properties of molecules. This can include Quantitative Structure-Activity Relationship (QSAR) studies, which correlate a molecule's structural features with its biological activity. For this compound, in silico models could be developed to predict its potential as a therapeutic agent based on its structural similarity to known active compounds. nih.gov

These models often use molecular descriptors derived from the compound's 3D structure and electronic properties to build a predictive model. For example, the lipophilicity, polar surface area, and various electronic parameters of this compound could be calculated and used as inputs for a QSAR model to predict its efficacy or other properties.

Theoretical Insights into Reactivity, Selectivity, and Stability of this compound Derivatives

Theoretical studies can provide profound insights into the reactivity, selectivity, and stability of derivatives of this compound. By systematically modifying the substituents and performing quantum chemical calculations, it is possible to understand how these changes affect the molecule's properties.

For example, theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack on the indazole ring. The presence of the fluorine atom at C6 is expected to influence the regioselectivity of reactions such as nitration or halogenation. researchgate.net Furthermore, the stability of different derivatives can be assessed by calculating their total energies. This information is crucial for designing new compounds with desired properties, such as enhanced biological activity or improved metabolic stability. Studies on other fluorinated indazoles have shown that the position of the fluorine atom significantly impacts the molecule's reactivity and potential as a building block in synthesis. acs.org

Medicinal Chemistry and Biological Activity of 1 Cyclohexyl 3 Ethyl 6 Fluoro 1h Indazole Derivatives

General Pharmacological Relevance of Indazole Derivatives

The indazole core is a versatile structural motif that has been successfully incorporated into a wide array of pharmacologically active agents. nih.gov Research has demonstrated that these compounds possess significant anticancer, anti-inflammatory, antimicrobial, antiparasitic, anti-HIV, and neuroprotective properties. nih.govresearchgate.neteurekaselect.comnih.govbenthamdirect.com This wide range of biological activities has spurred considerable interest in the synthesis and development of novel indazole-based therapeutic agents. nih.gov The pharmacological profile of indazole derivatives can be finely tuned through substitutions at various positions of the heterocyclic ring, particularly at the N-1, C-3, and C-6 positions. rsc.orgresearchgate.net

A key aspect of the pharmacological importance of the indazole scaffold is its utility in the design of multi-target agents. Many complex diseases, such as cancer, involve the dysregulation of multiple signaling pathways. Agents that can simultaneously modulate several key targets offer a promising therapeutic strategy. Indazole derivatives have proven to be effective frameworks for developing such multi-kinase inhibitors. nih.gov

For instance, various indazole derivatives have been identified as potent inhibitors of multiple protein kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Aurora kinases. nih.gov Specific examples from research literature include indazole-pyrimidine hybrids that show potent inhibition of VEGFR-2 and indazole-based diarylurea derivatives that target a range of kinases like FLT3, CDK11, and KIT. nih.gov This ability to engage multiple targets makes the indazole scaffold a valuable component in the development of targeted cancer therapies. nih.govscilit.com

The therapeutic relevance of the indazole scaffold is underscored by its presence in several drugs approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies. nih.govrsc.orgbldpharm.com These drugs are used to treat a variety of conditions, from cancer to chemotherapy-induced nausea. researchgate.netbldpharm.comresearchgate.net The success of these agents highlights the indazole ring as a "privileged scaffold" capable of forming the basis of effective and safe medications. nih.gov

Below is a table of representative pharmaceuticals containing the indazole moiety.

| Compound Name | Therapeutic Class | Primary Indication(s) |

|---|---|---|

| Pazopanib | Multi-kinase inhibitor | Renal cell carcinoma, Soft tissue sarcoma nih.govrsc.org |

| Axitinib | Kinase inhibitor | Advanced renal cell carcinoma rsc.orgbldpharm.com |

| Niraparib | PARP inhibitor | Ovarian, Fallopian tube, Peritoneal cancer nih.govresearchgate.net |

| Entrectinib | Kinase inhibitor | ROS1-positive non-small cell lung cancer, NTRK fusion-positive solid tumors rsc.orgbldpharm.com |

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) | Pain and inflammation nih.gov |

| Granisetron | 5-HT3 receptor antagonist | Chemotherapy-induced nausea and vomiting bldpharm.com |

Structure-Activity Relationship (SAR) Studies for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole Analogs

The specific biological activity of an indazole derivative is highly dependent on the nature and position of its substituents. The compound this compound features three key substitutions on the core indazole scaffold: a cyclohexyl group at the N-1 position, an ethyl group at the C-3 position, and a fluorine atom at the C-6 position. Understanding the contribution of each of these moieties is critical to elucidating its pharmacological profile.

Increased lipophilicity can enhance a compound's ability to cross cellular membranes, potentially improving its bioavailability and access to intracellular targets. tandfonline.com Furthermore, the non-polar, hydrophobic nature of the cyclohexyl ring can facilitate favorable interactions with hydrophobic pockets within the binding sites of target proteins, thereby influencing binding affinity and potency. tandfonline.com While direct SAR studies on the N-1 cyclohexyl group of this specific compound are not extensively published, the general principles of medicinal chemistry suggest that this group plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

The C-3 position of the indazole scaffold is a critical determinant of biological activity, and functionalization at this site has been a key strategy in the development of potent inhibitors for various targets, including protein kinases. mdpi.comchim.it The introduction of different groups at C-3 can alter the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, thereby fine-tuning its interaction with a biological target. nih.govmdpi.com

The presence of a small alkyl group, such as ethyl, at the C-3 position can have a profound effect on potency. For instance, in a series of 5-fluoroindazole derivatives developed as anti-HIV agents, replacing a C-3 methyl group with a C-3 ethyl group led to a significant increase in inhibitory activity against the reverse transcriptase enzyme. This highlights that even minor changes in the size of the alkyl substituent at this position can lead to more optimal interactions within the enzyme's binding site. The ethyl group on this compound likely serves to optimize the compound's fit and interaction with its specific molecular target(s).

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.comresearchgate.net Fluorine's high electronegativity and small size allow it to modulate a molecule's electronic properties, pKa, conformation, and metabolic stability, often without introducing significant steric bulk. tandfonline.comnih.gov These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles. mdpi.com

The position of the fluorine atom on the indazole ring is crucial. A study on indazole-based Rho kinase (ROCK1) inhibitors provides a compelling example. The placement of a fluorine atom at the C-6 position resulted in a compound with dramatically higher potency compared to its C-4 fluoro-substituted counterpart.

| Compound | ROCK1 Inhibitory Potency (IC₅₀) |

|---|---|

| 4-Fluoroindazole derivative | 2500 nM |

| 6-Fluoroindazole derivative | 14 nM |

Target Identification and Mechanism of Action Research

The biological activity of this compound and its derivatives is predicated on their interaction with specific molecular targets. Research into this area has illuminated several potential mechanisms of action, spanning enzyme inhibition, receptor interaction, and the modulation of critical biological pathways.

The indazole core is a versatile scaffold for the development of potent enzyme inhibitors. While specific inhibitory data for this compound is not extensively published, its role as a synthetic precursor and the activities of structurally related compounds provide significant insights.

Phosphodiesterase 4 (PDE4) Inhibition: this compound has been utilized as a key intermediate in the synthesis of more complex molecules designed as selective PDE4 inhibitors. google.com PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the activity of immune and inflammatory cells. While direct PDE4 inhibition data for the title compound is not readily available, its use in creating potent downstream inhibitors underscores the favorable attributes of its core structure for targeting this enzyme family.

Cholinesterase Inhibition: The indazole nucleus has been identified as a potential bioisostere for the catechol group found in many known cholinesterase inhibitors. google.com This suggests that indazole-containing compounds could play a role in the management of neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. Structural modifications on the indazole ring have been shown to significantly impact anticholinesterase activity. For instance, the substitution at the C3 position, currently an ethyl group in the title compound, can be modified to enhance binding affinity to acetylcholinesterase. One study on related indazoles demonstrated that changing the C3-ethyl group to a cyanide group dramatically enhanced binding affinity, with an IC50 value of 0.007 μM.

Kinase Inhibition: Derivatives of the indazole scaffold have demonstrated potent inhibitory effects against various protein kinases, which are crucial regulators of cell signaling pathways. Notably, compounds derived from this framework have shown inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, making it a target for anticancer therapies. Although specific IC50 values for this compound against PLK4 are not documented in the reviewed literature, the general activity of the indazole class suggests this as a potential area of interest. The use of cell-free enzymatic assays, such as the ADP-Glo™ Kinase Assay, is a standard method for determining the IC₅₀ values of such compounds.

TNF-α Modulation: The anti-inflammatory potential of indazole derivatives is also linked to the modulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Cellular viability assays in inflammatory models, such as those using lipopolysaccharide (LPS) to induce TNF-α release, are employed to assess the activity of these compounds.

Table 1: Illustrative Enzyme Inhibition Data for Indazole Derivatives

| Enzyme Target | Derivative/Modification | Activity (IC50) | Reference |

| Acetylcholinesterase | C3-Ethyl → C3-Cyanide on indazole core | 0.007 μM | |

| Acetylcholinesterase | C6-Fluoro → C6-Methoxy on indazole core | 0.55 μM | |

| Polo-like kinase 4 (PLK4) | Indazole derivative | Single-digit nanomolar |

The indazole structure can act as a bioisosteric replacement for catechol, a key recognition motif for various receptors, including adrenergic receptors. google.com This suggests that this compound could interact with receptors that typically bind catechol-containing ligands. Such interactions are often evaluated through competitive binding assays, where the compound's ability to displace a known radiolabeled ligand from its receptor is measured to determine its binding affinity (Ki). While specific receptor binding data for the title compound is sparse, the principle of bioisosterism provides a strong rationale for its investigation against a panel of G-protein coupled receptors (GPCRs) and other receptor families.

The potential of this compound and its derivatives to inhibit enzymes like kinases and PDE4 directly implies their ability to modulate fundamental biological pathways.

Apoptosis and Cell Proliferation: By targeting kinases involved in cell cycle regulation, such as PLK4, indazole derivatives can inhibit uncontrolled cell proliferation, a hallmark of cancer. Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). The antiproliferative effects are typically assessed using cell viability assays like the MTT or XTT assay in various cancer cell lines.

Inflammatory Cascades: As previously mentioned, the inhibition of PDE4 and the potential modulation of TNF-α production indicate that indazole compounds can interfere with inflammatory cascades. google.com This anti-inflammatory activity is a key area of investigation for this class of molecules.

Applications in Drug Discovery and Development Pipeline

The utility of this compound extends from its role as a foundational scaffold to its potential as a lead compound in various therapeutic areas.

Preclinical studies involving indazole derivatives have explored their efficacy in a range of disease models.

Oncology: Derivatives based on the indazole framework have been synthesized and evaluated for their antitumor activity against various cancer cell lines. In some preclinical models, these derivatives have demonstrated significant inhibition of tumor growth, highlighting the potential of the indazole structure in developing novel anticancer agents. The substitution pattern, including the cyclohexyl, ethyl, and fluoro groups on the title compound, plays a crucial role in determining the pharmacokinetic and pharmacodynamic properties of these potential drug candidates.

Antimicrobial Research: The indazole scaffold has also been investigated for its antimicrobial properties. Screening against various microbial strains has indicated that compounds from this class may have potential as antimicrobial agents.

Table 2: Potential Therapeutic Applications of the Indazole Scaffold

| Therapeutic Area | Rationale | Key Targets (Examples) | Reference |

| Oncology | Inhibition of cell cycle progression | Kinases (e.g., PLK4) | |

| Inflammatory Diseases | Suppression of inflammatory mediators | PDE4, TNF-α | google.com |

| Neurodegenerative Diseases | Enhancement of cholinergic neurotransmission | Cholinesterases | google.com |

| Infectious Diseases | Inhibition of microbial growth | Various microbial targets |

The initial stages of drug discovery heavily rely on in vitro pharmacological assessments to identify and characterize the biological activity of new chemical entities.

Antiproliferative Activity: The antiproliferative activity of indazole derivatives is a key focus of research. These assessments are typically performed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds in inhibiting cell growth.

Antimicrobial Screening: For antimicrobial evaluation, compounds are tested against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is a standard parameter measured in these screens.

Enzyme Assays: As detailed in section 6.3.1, a wide range of enzyme assays are employed to determine the inhibitory potential of indazole compounds against specific targets. These assays are fundamental to elucidating the mechanism of action and for guiding structure-activity relationship (SAR) studies to optimize potency and selectivity.

In Vivo Pharmacological Models for Efficacy and Safety Assessment

The evaluation of the anti-inflammatory potential of indazole derivatives, including compounds structurally related to this compound, has been conducted using established in vivo pharmacological models. These models are crucial for assessing the efficacy and preliminary safety profile of new chemical entities. A commonly employed and well-validated model for acute inflammation is the carrageenan-induced paw edema test in rats. nih.govnih.gov This model allows for the time-dependent and dose-dependent evaluation of a compound's ability to reduce localized inflammation.

In a notable study, the anti-inflammatory effects of indazole and its simple derivatives, 5-aminoindazole (B92378) and 6-nitroindazole, were investigated using the carrageenan-induced hind paw edema model. nih.gov The administration of these compounds resulted in a significant and dose-dependent reduction in paw edema over several hours, indicating potent anti-inflammatory activity. nih.gov For instance, at a dose of 100 mg/kg, 5-aminoindazole demonstrated a maximal inhibition of inflammation of 83.09% after five hours, which was comparable to the effect of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov

The underlying mechanisms for this anti-inflammatory action were further explored through the measurement of key inflammatory mediators. The investigated indazole derivatives were found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.govnih.gov Furthermore, these compounds demonstrated the ability to reduce the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), which play a critical role in the inflammatory cascade. nih.gov The inhibition of these mediators suggests that indazole derivatives may exert their anti-inflammatory effects through a multi-target mechanism.

While specific in vivo safety and toxicology data for this compound are not extensively available in the public domain, the general approach for related compounds involves assessing for any adverse effects during efficacy studies. This includes monitoring for behavioral changes, signs of toxicity, and effects on major organs. Patent literature for various indazole derivatives intended for therapeutic use often includes basic safety assessments in animal models. google.comgoogle.com

The following table summarizes the in vivo anti-inflammatory activity of representative indazole derivatives in the carrageenan-induced rat paw edema model, providing a benchmark for the potential efficacy of compounds like this compound.

Table 1: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |

|---|---|---|---|---|

| Indazole | 100 | 5 | 61.03 | nih.gov |

| 5-Aminoindazole | 100 | 5 | 83.09 | nih.gov |

| 6-Nitroindazole | 100 | 5 | 75.83 | researchgate.net |

| Diclofenac | 10 | 5 | 84.50 | nih.gov |

Potential as Lead Compounds for Inflammatory Diseases

The structural scaffold of 1H-indazole is recognized as a "privileged" structure in medicinal chemistry, signifying its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities, including anti-inflammatory effects. mdpi.com The demonstrated efficacy of indazole derivatives in preclinical models of inflammation positions them as promising lead compounds for the development of novel therapeutics for inflammatory diseases. nih.govnih.gov

The potential of this compound and its analogues as lead compounds stems from several key factors. The indazole core itself has been shown to be a key pharmacophore for anti-inflammatory activity. nih.gov The substituents at various positions of the indazole ring play a crucial role in modulating the potency and selectivity of these compounds. For instance, the nature of the substituent at the N1 position, such as the cyclohexyl group in the title compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies on related heterocyclic systems have shown that such lipophilic groups can enhance binding to target proteins. nih.gov

The ethyl group at the C3 position and the fluorine atom at the C6 position of this compound are also critical for its potential activity. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates.

The mechanism of action for the anti-inflammatory effects of indazole derivatives appears to be multifactorial, involving the inhibition of key inflammatory pathways. As demonstrated with related compounds, the inhibition of COX-2 and pro-inflammatory cytokines like TNF-α and IL-1β are likely contributing factors. nih.gov The IC50 values for the inhibition of these targets by representative indazole derivatives underscore their potential as potent anti-inflammatory agents.

Table 2: In Vitro Inhibitory Activity of Indazole Derivatives against Inflammatory Mediators

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Indazole | COX-2 | 23.42 | nih.gov |

| 5-Aminoindazole | COX-2 | 12.32 | nih.gov |

| 6-Nitroindazole | COX-2 | 19.22 | nih.gov |

| Indazole | IL-1β | 120.59 | nih.gov |

| 5-Aminoindazole | IL-1β | 220.46 | nih.gov |

| 6-Nitroindazole | IL-1β | 100.75 | nih.gov |

| Dexamethasone | IL-1β | 102.23 | nih.gov |

The collective evidence from in vivo and in vitro studies on related indazole derivatives strongly suggests that this compound holds significant promise as a lead compound for the development of new treatments for a range of inflammatory conditions. Further optimization of this scaffold could lead to the discovery of potent and selective anti-inflammatory drugs with improved efficacy and safety profiles.

Future Perspectives and Research Directions for 1 Cyclohexyl 3 Ethyl 6 Fluoro 1h Indazole

Emerging Synthetic Methodologies for Complex Indazole Structures

While traditional synthesis of N-substituted indazoles often involves direct alkylation, the future of synthesizing complex derivatives like 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole lies in more advanced and efficient methodologies. The development of novel synthetic protocols is a vibrant area of chemical research, aiming to overcome challenges such as regioselectivity and to improve yields and functional group tolerance. researchgate.netresearchgate.net

Emerging strategies focus on transition-metal-catalyzed reactions, C-H bond functionalization, and metal-free approaches. nih.govresearchgate.netresearchgate.net Palladium and copper catalysts, for instance, are extensively used for cross-coupling reactions to construct the indazole core or to functionalize it. nih.govresearchgate.net Recent advancements include the use of synergistic catalytic systems, such as cobalt and copper, and novel methods like silver-mediated intramolecular C-H amination to build the 1H-indazole ring system. nih.govnih.gov These methods offer pathways to create diverse indazole libraries for screening.

Table 1: Comparison of Modern Synthetic Methods for Indazole Derivatives

| Methodology | Catalysts/Reagents | Key Advantages | Relevant Findings |

|---|---|---|---|

| Metal-Catalyzed Cross-Coupling | Pd, Cu, Rh, Co | High efficiency, good functional group tolerance, established protocols. nih.govresearchgate.net | Enables construction of C-C and C-N bonds to form or modify the indazole scaffold. nih.gov |

| C-H Functionalization | Pd(OAc)₂, Silver(I) | Atom economy, direct modification of the core structure without pre-functionalization. nih.govresearchgate.net | Allows for direct arylation and amination at various positions of the indazole ring. nih.govresearchgate.net |

| [3+2] Cycloaddition | Metal-free or catalyzed | Access to diverse indazole skeletons from readily available starting materials like arynes and hydrazones. organic-chemistry.org | Provides a versatile route to 3-substituted indazoles. organic-chemistry.org |

| Electrochemical Synthesis | Galvanostatic electrolysis | Metal-free, mild conditions, high selectivity for specific isomers or functionalizations. researchgate.netorganic-chemistry.org | Enables selective N1-acylation and ring-opening reactions to create novel azo-compounds. researchgate.netorganic-chemistry.org |

Advanced Computational Approaches in Rational Drug Design and Optimization

Computational methods are integral to modern drug discovery and are particularly suited for optimizing lead compounds like this compound. sysrevpharm.org Techniques such as molecular docking, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) studies can predict the biological activity and refine the molecular structure for enhanced efficacy and selectivity. openmedicinalchemistryjournal.comresearchgate.net

Molecular Docking: This technique can be used to simulate the interaction of this compound with various biological targets, such as protein kinases. openmedicinalchemistryjournal.commdpi.com By predicting the binding mode and energy, researchers can understand the structural basis of its activity and propose modifications to improve binding affinity. For example, docking studies on similar indazole-sulfonamide hybrids have suggested a strong affinity for the MAPK1 kinase, a target in cancer therapy. researchgate.netmdpi.com

Virtual Screening: Large chemical libraries can be computationally screened to identify other indazole derivatives with potentially superior activity or different therapeutic profiles. openmedicinalchemistryjournal.comemanresearch.org This approach accelerates the discovery of new lead compounds without the need for extensive initial synthesis and testing.

De Novo Design & QSAR: De novo design algorithms can generate entirely new molecular structures with desired pharmacological properties from scratch. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of indazole derivatives and their biological activity, guiding the rational design of more potent analogues. emanresearch.org

Table 2: Summary of Computational Techniques in Indazole Drug Design

| Technique | Application | Potential Outcome for the Target Compound |

|---|---|---|

| Molecular Docking | Predicts ligand-protein binding interactions. openmedicinalchemistryjournal.com | Identification of likely biological targets (e.g., kinases, enzymes) and optimization of substituent groups for improved binding. mdpi.com |

| Virtual Screening (VS) | Screens large compound libraries against a target. emanresearch.org | Discovery of novel indazole-based analogs with potentially enhanced activity or different therapeutic uses. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. emanresearch.org | Development of predictive models to guide the synthesis of derivatives with higher potency. |

| De Novo Design | Generates novel molecular structures with desired properties. researchgate.net | Creation of new indazole-based scaffolds optimized for specific therapeutic targets. |

Exploration of Novel Therapeutic Applications beyond Current Scope

The indazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of therapeutic applications, including roles as anticancer, anti-inflammatory, antibacterial, anti-HIV, and neuroprotective agents. tandfonline.combenthamdirect.comresearchgate.net This broad bioactivity suggests that this compound could be investigated for a variety of conditions beyond its initial scope.

Future research could explore its efficacy as:

A Protein Kinase Inhibitor: Many indazole derivatives are potent inhibitors of protein kinases, which are crucial targets in oncology. rsc.orgnih.gov The specific substitution pattern of the target compound could make it a selective inhibitor for kinases implicated in lung, breast, or colon cancers. rsc.org

An Anti-inflammatory Agent: The indazole nucleus is found in compounds with significant anti-inflammatory properties. tandfonline.comresearchgate.net The target molecule could be evaluated in models of chronic inflammatory diseases like arthritis.

A CNS-Active Agent: Certain indazoles have shown activity in models of neurodegeneration. tandfonline.com The lipophilicity imparted by the cyclohexyl group might facilitate blood-brain barrier penetration, opening possibilities for applications in neurological disorders.

Table 3: Potential Therapeutic Targets for Indazole Derivatives

| Therapeutic Area | Potential Molecular Targets | Rationale |

|---|---|---|

| Oncology | Protein Kinases (e.g., VEGFR-2, EGFR, ALK), IDO1 | The indazole scaffold is a core component of several approved kinase inhibitor drugs. nih.govrsc.org |

| Inflammation | Cyclooxygenase (COX), Nitric Oxide Synthase (NOS) | Indazoles have been reported as potent anti-inflammatory agents. tandfonline.comaustinpublishinggroup.com |

| Infectious Diseases | HIV Protease, Bacterial Enzymes | The heterocyclic ring system is associated with antimicrobial and antiviral activities. benthamdirect.comresearchgate.net |

| Neurological Disorders | Serotonin Receptors (5-HT), Monoamine Oxidase | Some indazole derivatives exhibit activity at CNS targets. tandfonline.comaustinpublishinggroup.com |

Challenges and Opportunities in Indazole Chemistry and Medicinal Applications

The field of indazole chemistry presents both distinct challenges and significant opportunities. A primary synthetic challenge is controlling the regioselectivity during functionalization, particularly N1 versus N2 alkylation, which can lead to mixtures of isomers that are difficult to separate. researchgate.net Developing more selective synthetic methods is a key area of ongoing research. researchgate.net

However, the opportunities are vast. The planar, heterocyclic indazole ring is a bioisostere of naturally occurring indoles, allowing it to interact with a wide range of biological targets. researchgate.net The structural diversity that can be achieved by modifying the substituents at various positions of the indazole core provides a rich chemical space for discovering new drugs. researchgate.nettandfonline.com The continuous need for new molecules to treat complex diseases like cancer and neurodegenerative disorders ensures that substituted indazoles will remain a valid and promising approach for lead compound development. tandfonline.com

Synergistic Research with Other Compound Classes for Enhanced Bioactivity

A promising future direction is the development of hybrid molecules that combine the indazole scaffold with other pharmacologically active moieties to achieve synergistic effects or novel mechanisms of action. doi.org This approach aims to merge the beneficial properties of two different chemical classes into a single molecule, potentially enhancing the biological profile or overcoming resistance mechanisms. doi.org

Recent research has explored the synthesis of: